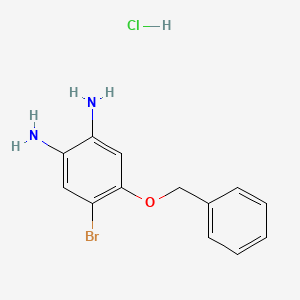

4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride

CAS No.: 1951439-28-3

Cat. No.: VC5936169

Molecular Formula: C13H14BrClN2O

Molecular Weight: 329.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951439-28-3 |

|---|---|

| Molecular Formula | C13H14BrClN2O |

| Molecular Weight | 329.62 |

| IUPAC Name | 4-bromo-5-phenylmethoxybenzene-1,2-diamine;hydrochloride |

| Standard InChI | InChI=1S/C13H13BrN2O.ClH/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9;/h1-7H,8,15-16H2;1H |

| Standard InChI Key | SQSBHKYEOLIJEC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)N)Br.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

The compound crystallizes as a white to light yellow solid with moderate solubility in polar organic solvents such as methanol and ethanol. Its IUPAC name, 4-bromo-5-phenylmethoxybenzene-1,2-diamine hydrochloride, reflects the substitution pattern on the benzene ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1951439-28-3 |

| Molecular Formula | |

| Molecular Weight | 329.62 g/mol |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)N)Br.Cl |

| InChIKey | SQSBHKYEOLIJEC-UHFFFAOYSA-N |

The presence of the benzyloxy group () introduces steric bulk, while the bromine atom enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions .

Spectroscopic Features

-

NMR: The -NMR spectrum exhibits signals for the benzyloxy methylene protons ( 4.8–5.2 ppm) and aromatic protons of the benzene ring ( 6.5–7.5 ppm). The amine protons appear as broad singlets near 3.0–4.0 ppm.

-

IR: Stretching vibrations for N-H (3350–3450 cm), C-Br (550–650 cm), and C-O (1250–1300 cm) are observed.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step functionalization of a benzene ring (Figure 1):

-

Bromination: Introduction of bromine at the 5-position using -bromosuccinimide (NBS) or in the presence of a Lewis acid.

-

Benzyloxy Group Installation: Reaction with benzyl chloride () under basic conditions to form the ether linkage.

-

Diamine Formation: Reduction of nitro precursors (e.g., 4-nitro-5-bromo-1,2-diaminobenzene) using or .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Critical Challenges:

-

Regioselectivity: Ensuring precise bromine and benzyloxy placement requires careful control of reaction conditions.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is necessary to isolate the pure hydrochloride salt.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume